(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Description
(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boronic ester derivative featuring a fluorinated aromatic ring and a methanol group. The compound’s structure combines a pinacol-protected boronic ester moiety, which enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, with a 3-fluorophenyl group that may influence electronic properties and binding interactions in medicinal or materials science applications . These analogs are pivotal in organic synthesis, radiopharmacy, and optoelectronics due to their reactivity and versatility .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-8-13(9-11-15)17(22)14-6-5-7-16(21)12-14/h5-12,17,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZKGOQYUUGAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of 3-fluorophenylboronic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxaborolan-2-yl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : The melting point varies significantly with fluorine substitution. For example, 2c (80–82°C) has a higher m.p. than 2f (35–38°C), likely due to differences in crystal packing or intermolecular interactions .
- Yield : Fluorine at the 3-position (2f) achieves a higher yield (94%) compared to 4-fluoro analogs (69% for 2c), suggesting steric or electronic effects during reduction steps .
- Methanol Group: The hydroxyl group in methanol derivatives enables further functionalization (e.g., acetylation, esterification) for drug delivery systems, as seen in paclitaxel derivative syntheses .
Stability and Handling
- Boronic esters with electron-withdrawing groups (e.g., fluorine) exhibit improved hydrolytic stability compared to non-fluorinated analogs, as noted in radiopharmaceutical precursors .
- The methanol group in the target compound may necessitate anhydrous storage to prevent oxidation or boronic ester hydrolysis .
Research Findings and Data
NMR Characterization (Example: Compound 2c)
Biological Activity
The compound (3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H20BFO2
- Molecular Weight : 302.16 g/mol
- IUPAC Name : this compound
The presence of the dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles such as hydroxyl or amino groups. This interaction can modulate enzyme activity by inhibiting or activating specific pathways .
- Cell Signaling Modulation : Studies suggest that the compound may influence cell signaling pathways involved in proliferation and apoptosis. For instance, it may modulate the MAPK/ERK signaling pathway, which is crucial in cancer biology .
- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against certain bacterial strains; however, more research is needed to confirm these findings .
Anticancer Activity
Research has shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For example:
- A study demonstrated that derivatives of dioxaborolanes could induce apoptosis in cancer cells through the inhibition of the MAPK/ERK pathway .
Cellular Effects
The effects on cellular processes have been profound:
- The compound influences gene expression and cellular metabolism by interacting with transcription factors .
Dosage Effects in Animal Models
In vivo studies have indicated that:
- At low doses, the compound exhibits minimal toxicity; however, higher doses can lead to adverse effects such as organ damage .
Data Summary
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits MAPK/ERK pathway leading to reduced proliferation and increased apoptosis. |
| Enzyme Inhibition | Modulates enzyme activity through complex formation with biomolecules. |
| Antimicrobial Properties | Potential effects against specific bacterial strains; further research needed. |
| Dosage Effects | Low doses show minimal toxicity; higher doses can cause organ damage. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
